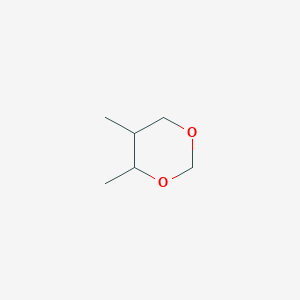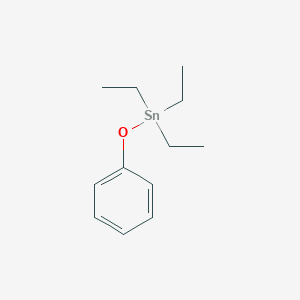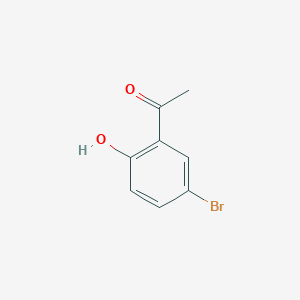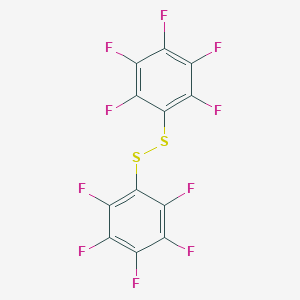
Bis(pentafluorophenyl) disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl) disulfide is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a sulfur-containing aromatic compound that has two pentafluorophenyl rings attached to it. This compound has been synthesized using various methods, and its applications in scientific research have been explored extensively.
Mécanisme D'action
The mechanism of action of bis(pentafluorophenyl) disulfide is not fully understood. However, it is believed that this compound interacts with thiol groups in proteins, leading to the formation of disulfide bonds. This interaction can result in changes in the conformation and activity of the protein.
Effets Biochimiques Et Physiologiques
Bis(pentafluorophenyl) disulfide has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes that contain thiol groups, such as thioredoxin reductase. Additionally, bis(pentafluorophenyl) disulfide has been shown to induce apoptosis in cancer cells. In vivo studies have shown that this compound can reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bis(pentafluorophenyl) disulfide in lab experiments is its high reactivity towards thiol groups. This makes it a useful reagent in the study of protein-ligand interactions. Additionally, this compound is relatively stable and can be stored for long periods of time. However, one limitation of using bis(pentafluorophenyl) disulfide is its toxicity. This compound can be harmful if ingested or inhaled, and proper safety precautions must be taken when handling it.
Orientations Futures
There are numerous future directions for the study of bis(pentafluorophenyl) disulfide. One area of research is the development of new materials using this compound. Bis(pentafluorophenyl) disulfide has been shown to have unique electronic properties, and these properties can be exploited in the development of new materials for use in electronics and energy storage. Another area of research is the study of the mechanism of action of bis(pentafluorophenyl) disulfide. Further research is needed to fully understand how this compound interacts with thiol groups in proteins and how it induces apoptosis in cancer cells. Additionally, the potential use of bis(pentafluorophenyl) disulfide as a therapeutic agent for the treatment of cancer and other diseases should be explored.
Méthodes De Synthèse
Bis(pentafluorophenyl) disulfide can be synthesized using various methods. One of the most common methods is the reaction of pentafluorophenyl lithium with sulfur dichloride. This reaction results in the formation of bis(pentafluorophenyl) disulfide as a white crystalline solid. Another method involves the reaction of pentafluorophenyl magnesium bromide with sulfur monochloride. This method also yields bis(pentafluorophenyl) disulfide as a white crystalline solid.
Applications De Recherche Scientifique
Bis(pentafluorophenyl) disulfide has numerous applications in scientific research. It has been used as a reagent in organic synthesis, particularly in the preparation of thioethers. This compound has also been used in the development of new materials, such as conducting polymers. Additionally, bis(pentafluorophenyl) disulfide has been used in the study of protein-ligand interactions.
Propriétés
Numéro CAS |
1494-06-0 |
|---|---|
Nom du produit |
Bis(pentafluorophenyl) disulfide |
Formule moléculaire |
C12F10S2 |
Poids moléculaire |
398.2 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-[(2,3,4,5,6-pentafluorophenyl)disulfanyl]benzene |
InChI |
InChI=1S/C12F10S2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |
Clé InChI |
DVDJHJDHPBSYTN-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)SSC2=C(C(=C(C(=C2F)F)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



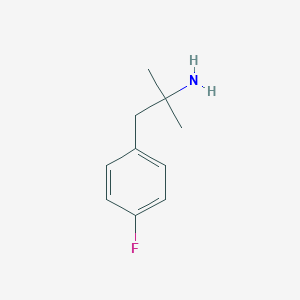
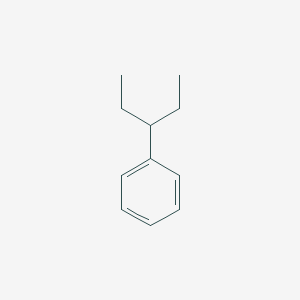
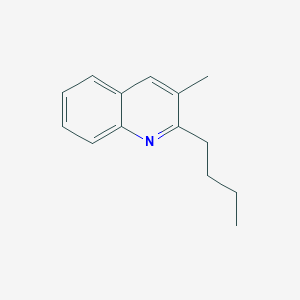
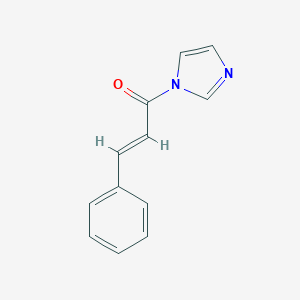
![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)

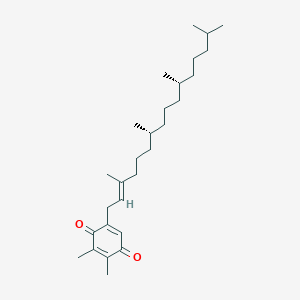
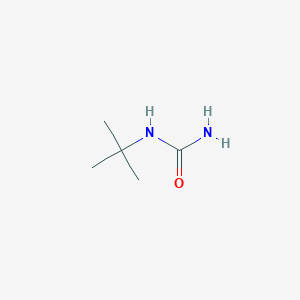
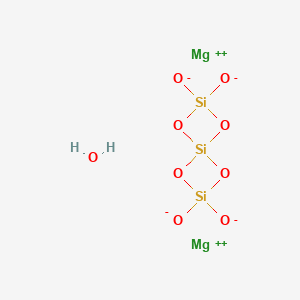
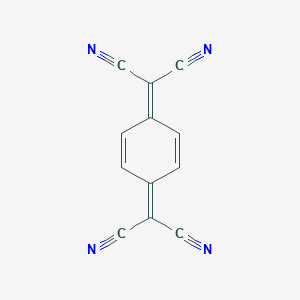
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol](/img/structure/B72677.png)
